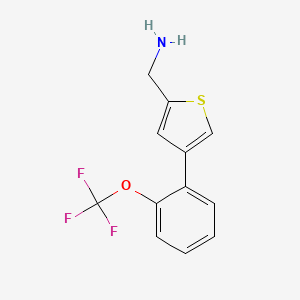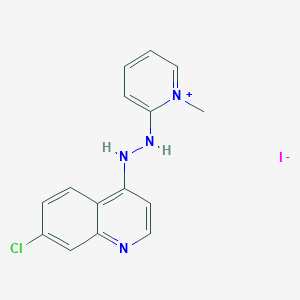
(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiophene ring and a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate:
Thiophene Ring Formation: The trifluoromethoxyphenyl intermediate is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Methanamine Introduction: Finally, the thiophene derivative is reacted with a suitable amine source under reductive amination conditions to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and cost-effective reagents.
化学反应分析
Types of Reactions
(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to modify the thiophene ring or the trifluoromethoxy group.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanamine group can yield imines or amides, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
科学研究应用
(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of trifluoromethoxy-containing compounds with biological targets.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism by which (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanol
- (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)acetic acid
- (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethylamine
Uniqueness
(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance characteristics.
属性
IUPAC Name |
[4-[2-(trifluoromethoxy)phenyl]thiophen-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NOS/c13-12(14,15)17-11-4-2-1-3-10(11)8-5-9(6-16)18-7-8/h1-5,7H,6,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAAOBJSUXDBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2)CN)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B7895979.png)


![(S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylbutanoic acid](/img/structure/B7896001.png)


![(S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)-3-methylbutanoic acid](/img/structure/B7896021.png)


![[4-(4-Methylphenyl)thiophen-2-yl]methanamine](/img/structure/B7896044.png)


![{4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine](/img/structure/B7896077.png)
![[4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine](/img/structure/B7896081.png)
